
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone family, which is known for its significant antibacterial properties. This compound is structurally characterized by a quinoline core with a fluorine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position. It is a key intermediate in the synthesis of various fluoroquinolone antibiotics, which are widely used to treat bacterial infections.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme in bacteria, playing a critical role in DNA replication. By targeting this enzyme, the compound can inhibit bacterial growth and reproduction .
Mode of Action
This compound interacts with its target by binding to the DNA-gyrase, inhibiting its activity . This prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to a halt in their growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Similar compounds in the fluoroquinolone family are known for their good oral bioavailability and wide distribution in the body . They are also primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By preventing DNA replication, the compound effectively halts the proliferation of bacteria, leading to their eventual death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that quinolones, the class of compounds to which it belongs, have the ability to inhibit bacterial DNA-gyrase . This enzyme is critical for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Cellular Effects
The cellular effects of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid are not well-studied. Related compounds have been shown to have significant effects on cellular processes. For example, some quinolones can inhibit bacterial DNA-gyrase, leading to the cessation of bacterial growth .
Molecular Mechanism
It is known that quinolones, the class of compounds to which it belongs, act by inhibiting bacterial DNA-gyrase . This enzyme is critical for bacterial DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Temporal Effects in Laboratory Settings
It is known that quinolones, the class of compounds to which it belongs, have a high level of antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines, followed by cyclization to form the quinoline ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Halogen atoms, such as fluorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: In the development of fluorescent probes and as a model compound for studying enzyme interactions.
Medicine: As an intermediate in the synthesis of fluoroquinolone antibiotics, which are crucial for treating bacterial infections.
Industry: In the production of pharmaceuticals and as a precursor for various chemical products
Comparison with Similar Compounds
6-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Similar compounds include:
Ofloxacin: Another fluoroquinolone with a similar core structure but different substituents that affect its pharmacological properties.
These compounds share the quinoline core but differ in their substituents, leading to variations in their antibacterial spectrum, potency, and pharmacokinetics.
Properties
IUPAC Name |
6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-4-6(12)2-3-9(7)13/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKICYNJXAWAGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2519230.png)

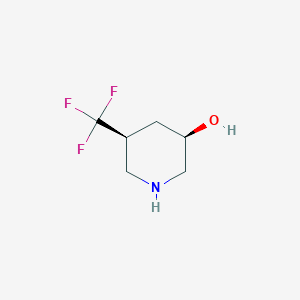
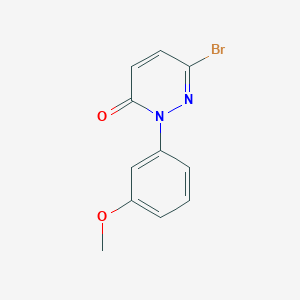
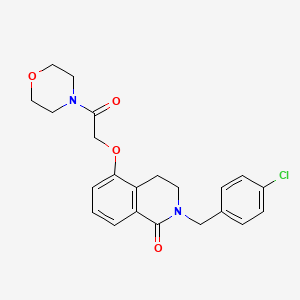

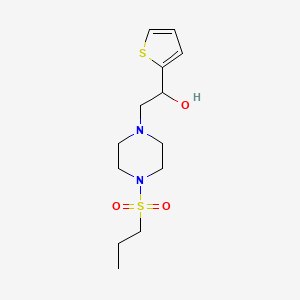
![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)
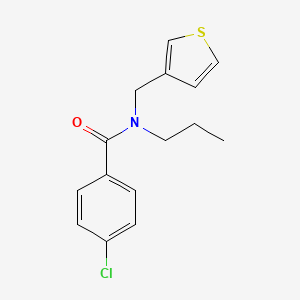
![(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(5-METHYLFURAN-2-YL)PROP-2-EN-1-ONE](/img/structure/B2519250.png)

